4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid
Description
Properties
IUPAC Name |
4-[(2-chloro-4-fluorophenyl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c15-13-7-11(16)4-1-10(13)8-19-12-5-2-9(3-6-12)14(17)18/h1-7H,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCNHHWWBGGCRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCC2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-fluorobenzyl alcohol and 4-hydroxybenzoic acid.
Reaction: The 2-chloro-4-fluorobenzyl alcohol is reacted with 4-hydroxybenzoic acid in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Heating: The reaction mixture is heated to facilitate the formation of the ester linkage between the two starting materials.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
For industrial-scale production, the process may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature and pressure.
Efficient Purification: Implementing efficient purification methods, such as continuous chromatography, to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of this compound derivatives with additional carboxyl or ketone groups.
Reduction: Production of alcohols or alkanes with the 2-chloro-4-fluorobenzyl group intact.
Substitution: Generation of new compounds with different substituents replacing the chlorine or fluorine atoms.
Scientific Research Applications
4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as inflammation or microbial growth.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Substituent Features | Key Differences from Target Compound | Applications/Unique Properties |
|---|---|---|---|---|
| 4-[(3-Methylbenzyl)oxy]benzoic acid | C₁₆H₁₆O₃ | 3-methylbenzyl group | Lacks halogens; methyl group alters lipophilicity | Intermediate in organic synthesis |
| 4-(Benzyloxy)-3-fluorobenzoic acid | C₁₄H₁₁FO₃ | 3-fluoro, benzyloxy group | Fluorine at 3-position on benzoic acid core | Potential drug candidate |
| 2-Chloro-4-(4-fluoro-3-methoxyphenyl)benzoic acid | C₁₄H₁₀ClFO₃ | Methoxy group at 3-position on fluorophenyl ring | Additional methoxy group enhances solubility | Enzyme inhibition studies |
| 4-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid | C₁₅H₁₂ClFO₃ | 5-methyl group on phenoxy ring | Methyl group increases steric hindrance | Pharmaceutical intermediate |
| 4-(4-Chlorophenoxy)benzoic acid | C₁₃H₉ClO₃ | Chlorophenoxy group at para position | Lacks fluorine and benzyloxy group | Herbicide analog |
Positional Isomers and Halogen Effects
- Fluorine and Chlorine Positioning : The target compound's 2-chloro-4-fluoro substitution on the benzyl group creates a distinct electronic environment compared to analogs like 4-(3-Chloro-4-fluorophenyl)benzoic acid (fluorine at 4-position on phenyl ring) . This arrangement enhances electrophilic aromatic substitution reactivity and influences hydrogen-bonding interactions in biological systems.
- Halogen-Free Analogs : Compounds like 2-Fluoro-4-(phenyl)benzoic acid lack chlorine, reducing their electron-withdrawing effects and altering metabolic stability .
Functional Group Variations
- Benzyloxy vs. Phenoxy Groups: The benzyloxy group in the target compound provides greater steric bulk compared to simpler phenoxy derivatives like 4-(4-Chlorophenoxy)benzoic acid, which lacks the benzyl spacer. This difference impacts binding affinity to enzymes such as cyclooxygenase (COX) .
- Methyl and Methoxy Substitutions: Analogs with methyl (e.g., 4-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid) or methoxy groups (e.g., 2-Chloro-4-(4-fluoro-3-methoxyphenyl)benzoic acid) exhibit improved solubility but reduced halogen-mediated reactivity .
Biological Activity
4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid, a derivative of benzoic acid, has garnered attention in recent years for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes current research findings on the compound's biological activity, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 280.68 g/mol. The compound features a benzene ring substituted with a chloro and fluorine atom, which contributes to its unique biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.
Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of the compound has been evaluated through MIC assays, revealing the following results:
| Bacterial Strain | MIC (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 20-40 | |
| Escherichia coli | 40-70 | |
| Multi-drug resistant S. aureus | 30-50 |
These findings suggest that the compound is particularly effective against Gram-positive bacteria, with lower MIC values indicating higher potency.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
Case Study: In Vivo Anti-inflammatory Effects
A notable study involved administering the compound to animal models subjected to induced inflammation. The results demonstrated a significant reduction in edema and inflammatory markers compared to control groups:
| Treatment Group | Edema Reduction (%) | Inflammatory Markers (pg/mL) | Reference |
|---|---|---|---|
| Control | 0 | 250 | |
| Low Dose (10 mg/kg) | 30 | 175 | |
| High Dose (50 mg/kg) | 60 | 100 |
This data underscores the potential of the compound as an anti-inflammatory agent.
The biological activity of this compound is attributed to its ability to interact with specific cellular pathways. It is believed to inhibit bacterial cell wall synthesis and modulate inflammatory pathways by affecting cytokine production.
Q & A
Basic: What are the optimal synthetic routes for 4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid?
Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. A common approach is reacting 4-hydroxybenzoic acid with 2-chloro-4-fluorobenzyl bromide under basic conditions (e.g., potassium carbonate in dimethyl sulfoxide (DMSO) at 80–100°C). Solvent choice is critical: polar aprotic solvents like DMSO enhance reaction rates by stabilizing transition states. Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of benzyl bromide to benzoic acid derivative) and inert atmosphere (N₂) to prevent oxidation .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm the substitution pattern on the benzyl and benzoic acid rings. For example, the deshielded proton adjacent to the ether oxygen appears at δ 4.8–5.2 ppm .
- FT-IR : The carbonyl (C=O) stretch of the carboxylic acid group appears at ~1680–1700 cm⁻¹, while the ether (C-O-C) stretch is observed at ~1250 cm⁻¹ .
- Mass Spectrometry (HRMS) : To verify molecular weight (expected [M-H]⁻ ion at m/z 293.03 for C₁₄H₁₀ClFO₃) .
Advanced: How can computational methods predict reactivity in substitution reactions involving this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model electronic effects of substituents. For example:
- The electron-withdrawing chloro and fluoro groups on the benzyl ring reduce electron density at the ether oxygen, making it susceptible to nucleophilic attack.
- Fukui indices identify reactive sites: the para position on the benzoic acid ring shows higher electrophilicity for further functionalization .
Advanced: How do conflicting biological activity data arise in assays, and how can they be resolved?
Methodological Answer:
Discrepancies often stem from:
- Purity Issues : By-products from incomplete substitution (e.g., unreacted benzyl bromide) can skew results. Validate purity via HPLC (≥95% by area) .
- Assay Conditions : Varying pH affects ionization of the carboxylic acid group, altering binding affinity. Standardize buffer conditions (e.g., pH 7.4 PBS for enzyme assays) .
- Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HeLa) to confirm target specificity. Reproduce results with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Basic: What are the key considerations for designing stability studies of this compound?
Methodological Answer:
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. Store at –20°C in amber vials to prevent photodegradation .
- Hydrolytic Stability : Monitor esterification of the carboxylic acid group under high humidity (e.g., 75% RH at 40°C for 4 weeks). Acidic conditions (pH <3) accelerate degradation .
Advanced: How does the chloro-fluorobenzyl substituent influence intermolecular interactions in crystal structures?
Methodological Answer:
Single-crystal X-ray diffraction reveals:
- Halogen Bonding : The chlorine atom participates in C–Cl···O interactions (3.0–3.3 Å) with carbonyl oxygens, stabilizing crystal packing.
- π-Stacking : The fluorinated benzyl ring engages in offset π-π interactions (3.5 Å spacing) with adjacent benzoic acid moieties .
Basic: What solvents are compatible with this compound for reaction scalability?
Methodological Answer:
- Polar Aprotic Solvents : DMSO, DMF, or acetonitrile for substitution reactions.
- Avoid Protic Solvents : Methanol or water may protonate the nucleophile, reducing reactivity.
- Workup : Extract with ethyl acetate (3 × 50 mL) and wash with brine to remove residual DMSO .
Advanced: How can structure-activity relationships (SAR) guide derivative synthesis for enhanced bioactivity?
Methodological Answer:
- Substitution at the Benzoic Acid Ring : Introducing electron-donating groups (e.g., –OCH₃) at the meta position increases solubility without compromising target binding .
- Benzyl Ring Modifications : Replacing chlorine with bromine enhances halogen bonding but may reduce metabolic stability. Test using in vitro microsomal assays (e.g., human liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
